Phe-Pro
Overview
Description
Phe-Pro is a dipeptide with the empirical formula C14H18N2O3 and a molecular weight of 262.30 . It is a compound that is commonly found in nature and has been studied for its various properties and potential applications .
Synthesis Analysis
The synthesis of peptides related to Phe-Pro involves the incorporation of a C-terminal methyl ester in place of the boronic acid . The synthesis process is designed to explore the impact of different N-terminal blocking groups on the binding affinity to human thrombin . The nature of the N-terminal blocking group, such as Boc (tert-butyloxycarbonyl), significantly affects the peptide’s affinity for thrombin .Molecular Structure Analysis
The molecular structure of Phe-Pro and related peptides has been analyzed through 1H-NMR studies and X-ray crystallography . The peptide portion containing D-Phe-Pro has a secondary structure in aqueous solutions, which is consistent with the structure observed when complexed with thrombin in protein crystal structures .Chemical Reactions Analysis
The interaction of Phe-Pro with human thrombin can be considered a chemical reaction where the peptide acts as an inhibitor. The binding of the peptide to thrombin is influenced by the N-terminal blocking group, which can lead to different binding affinities.Physical And Chemical Properties Analysis
The physical and chemical properties of Phe-Pro are closely related to its structure and the interactions it undergoes with thrombin. The peptide exhibits a secondary structure in solution, which contributes to its binding affinity.Scientific Research Applications
1. Application in Cancer Research
- Summary of Application : The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells was investigated . Cyclic peptides such as cyclo (Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), called CLA, and cyclo (Pro-homoPro-β 3 homoPhe-Phe-), called P11, exert the cytotoxic and the cytostatic effects in melanoma cells, respectively .
- Methods of Application : The peptides were incubated with melanoma cells for 48 hours . The viability of the cells was then measured .
- Results : CLA was the most active peptide as it reduced the viability of melanoma cells to 50% of control at about 10 µM, whereas P11 at about 40 µM after 48 h incubation .
2. Application in Neuroprotection
- Summary of Application : The tetrapeptide Ala-Phe-Phe-Pro (AFFP) is a synthetic analogue of Antarctic krill derived from the memory-improving Antarctic krill peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) after digestion and absorption . The research assessed the neuroprotective effects of AFFP by reducing oxidative stress and controlling lipid metabolism in the brains of mice with memory impairment caused by scopolamine .
- Methods of Application : The 1H Nuclear magnetic resonance spectroscopy results showed that AFFP had three active hydrogen sites that could contribute to its antioxidant properties . The findings from in vivo tests demonstrated that AFFP greatly enhanced the mice’s behavioral performance in the passive avoidance, novel object recognition, and eight-arm maze experiments .
- Results : AFFP reduced oxidative stress by enhancing superoxide dismutase activity and malondialdehyde levels in mice serum, thereby decreasing reactive oxygen species level in the mice hippocampus . In addition, AFFP increased the unsaturated lipid content to balance the unsaturated lipid level against the neurotoxicity of the mice hippocampus .
3. Application in Microbiology
- Summary of Application : Cyclo (Phe-Pro) (cFP), produced by the Vibrio species, plays the dual roles of being a signaling molecule and a virulence factor .
- Methods of Application : The acting modes of this compound have recently been characterized at the molecular level .
- Results : The method by which this compound passes across biological membranes remains obscure .
4. Application in Peptide Synthesis
- Summary of Application : Short peptides have great potential as safe and effective anticancer drug leads . The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells was investigated .
- Methods of Application : The peptides were synthesized and then tested using diverse web-based in silico tools to give a preliminary insight into pharmacological, toxic, drug-likeness, and target metrics .
- Results : According to in silico predictions, cyclic tetrapeptides show a better pharmacokinetic and toxic profile to humans than CLA .
5. Application in Memory Improvement
- Summary of Application : The tetrapeptide Ala-Phe-Phe-Pro (AFFP) is a synthetic analogue of Antarctic krill derived from the memory-improving Antarctic krill peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) after digestion and absorption .
- Methods of Application : AFFP was identified following in vitro digestion and absorption of the peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) .
- Results : Our findings suggest that AFFP emerges as a potential dietary intervention for the prevention of memory impairment disorders .
6. Application in Microbial Physiology
- Summary of Application : Cyclo (Phe-Pro) (cFP), produced by the Vibrio species, passes through biological membranes by simple diffusion .
- Methods of Application : The acting modes of this compound have recently been characterized at the molecular level .
- Results : The method by which this compound passes across biological membranes remains obscure .
4. Application in Nanomedicine
- Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of Application : The production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures were discussed .
- Results : The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .
5. Application in Anticancer Drug Leads
- Summary of Application : Short peptides have great potential as safe and effective anticancer drug leads . The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells was investigated .
- Methods of Application : The peptides were synthesized and then tested using diverse web-based in silico tools to give a preliminary insight into pharmacological, toxic, drug-likeness, and target metrics .
- Results : According to in silico predictions, cyclic tetrapeptides show a better pharmacokinetic and toxic profile to humans than CLA .
6. Application in Microbial Physiology
- Summary of Application : Cyclo (Phe-Pro) (cFP), produced by the Vibrio species, passes through biological membranes by simple diffusion .
- Methods of Application : The acting modes of this compound have recently been characterized at the molecular level .
- Results : The method by which this compound passes across biological membranes remains obscure .
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJQNWXCSUVMA-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phe-Pro | |
CAS RN |
7669-65-0 | |
Record name | L-Phenylalanyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7669-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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